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Molecular Characterization of 3,4-Furandimethanol

The table below summarizes the key identifiers and physicochemical properties for 3,4-Furandimethanol

(CAS 14496-24-3).

Property Value

CAS Number 14496-24-3 [1] [2]

IUPAC Name [4-(hydroxymethyl)furan-3-yl]methanol [2]

Molecular Formula C6H8O3 [1] [2]

Molecular Weight 128.13 g/mol [1] [2]

Other Synonyms 3,4-Bis(hydroxymethyl)furan; Furan-3,4-diyldimethanol [2]

Boiling Point 137.4 °C at 760 mmHg [2]

Flash Point 36.9 °C [2]

Density 1.283 g/cm³ [2]
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Property Value

Exact Mass 128.04700 [2]

Canonical SMILES C1=C(C(=CO1)CO)CO [2]

NMR Spectroscopy and Data Gaps

A key piece of characterization for any organic compound is its Nuclear Magnetic Resonance (NMR)

spectrum, which provides information about the carbon and hydrogen environments within the molecule [3].

Available Data: One search result lists a 13C NMR spectrum for the compound [1]. However, the

data is presented as a mass spectrometry output, not as a interpretable NMR spectrum with chemical
shifts.

Missing Data: The search results do not provide a full 1H NMR spectrum, which is crucial for
identifying the environments of the hydrogen atoms. The available information also lacks details on

coupling constants, signal multiplicity, and integration.

A Guide to Interpreting NMR Spectra

To help you analyze the NMR data once you acquire it, here is a brief overview of key principles for

interpreting a spectrum [3]:
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Obtain NMR Spectrum

Identify Chemical Shifts (δ ppm)
Reveals types of chemical environments

Analyze Signal Multiplicity
(e.g., singlet, doublet, triplet)

Governed by the n+1 rule

Measure Integration
Proportional to number of nuclei

in that environment

Identify Coupling Constants (J)
Provides info on through-bond connectivity

Piece Information Together
To deduce molecular structure

Click to download full resolution via product page

Figure: A workflow for the systematic interpretation of an NMR spectrum.

Chemical Shift (δ): This value indicates the electronic environment of a nucleus. Different functional
groups (e.g., -CH3, -CH2-, aromatic protons) resonate at characteristic chemical shift ranges [3].

Multiplicity and Coupling: The splitting of a signal (e.g., a doublet, triplet) is caused by scalar
coupling to neighboring magnetic nuclei. The n+1 rule states that a proton coupled to 'n' equivalent

protons will have its signal split into 'n+1' peaks [3].
Signal Area: The area under an NMR signal is directly proportional to the number of nuclei giving rise

to that signal. This is crucial for 1H NMR [3].
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Recommended Path for Researchers

Given the gaps in the available data, I suggest the following steps to complete the characterization:

Consult Specialized Databases: Use institutional access to comprehensive spectral databases such

as SciFinder or Reaxys, which are more likely to contain full NMR spectral data.
Experimental Measurement: If database access is limited, consider synthesizing the compound and

running your own 1H and 13C NMR experiments. The provided SMILES string can be used to predict
approximate chemical shifts with computational chemistry software.

Leverage Available Data: Use the known molecular structure and physicochemical properties from
the table above as a foundation for your experimental design and safety assessments.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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